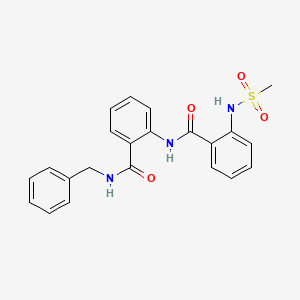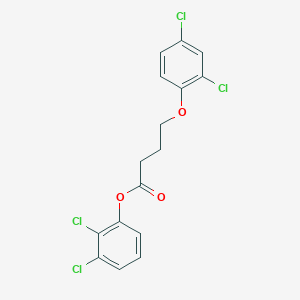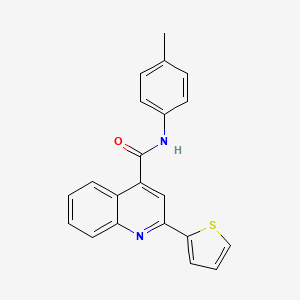![molecular formula C24H32N2O2 B5201546 2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL](/img/structure/B5201546.png)
2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL is a complex organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups, a benzimidazole moiety, and a hydroxymethyl group attached to the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole moiety can be reduced under specific conditions to form reduced derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various ethers or esters.
科学研究应用
2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL involves its interaction with specific molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The benzimidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
相似化合物的比较
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but lacks the benzimidazole moiety.
2,6-DI(TERT-BUTYL)-4-HYDROXYBENZALDEHYDE: Similar structure but contains an aldehyde group instead of the benzimidazole moiety.
2,6-DI(TERT-BUTYL)-4-HYDROXYACETOPHENONE: Similar structure but contains a ketone group instead of the benzimidazole moiety.
Uniqueness
The uniqueness of 2,6-DI(TERT-BUTYL)-4-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)(HYDROXY)METHYL]PHENOL lies in its combination of structural features, including the presence of both tert-butyl groups and a benzimidazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2,6-ditert-butyl-4-[(1-ethylbenzimidazol-2-yl)-hydroxymethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-8-26-19-12-10-9-11-18(19)25-22(26)20(27)15-13-16(23(2,3)4)21(28)17(14-15)24(5,6)7/h9-14,20,27-28H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRFZXFDYFUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5201465.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![3-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-2-YL]-5-propyl-1,2-oxazole](/img/structure/B5201500.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)
![(6Z)-6-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![2-N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)


![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
